3,4-Diamino-2,6-dichloropyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

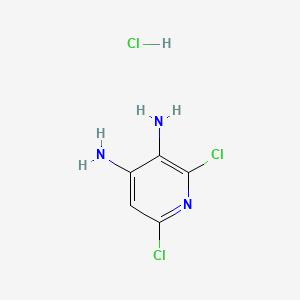

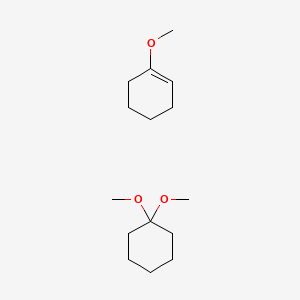

3,4-Diamino-2,6-dichloropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C5H6Cl3N3 and a molecular weight of 214.48 . It is an off-white solid . It’s also known as 2,6-Dichloro-3,4-pyridinediamine Hydrochloride .

Synthesis Analysis

The synthesis of 2,6-dichloropyridine, a precursor to 3,4-Diamino-2,6-dichloropyridine hydrochloride, is achieved by the direct reaction of pyridine with chlorine . Another method involves the reaction of 2-chloropyridine or 2-chloropyridine hydrochloride with chlorine under photoinitiation actions at 160-190 ℃ to generate 2,6-dichloropyridine .Molecular Structure Analysis

The molecular structure of 3,4-Diamino-2,6-dichloropyridine hydrochloride consists of a pyridine ring with two chlorine atoms and two amino groups attached to it . The IUPAC name for this compound is 2,6-dichloropyridine-3,4-diamine;hydrochloride .科学的研究の応用

Synthesis of Tetrahalogenopyridines and Bis(alkylthio)pyridines : Controlled chlorination of 2,6-diaminopyridine leads to the synthesis of 2,6-diamino-3,5-dichloropyridine, which is a precursor to 2,3,5,6-tetrahalogenopyridines and 2,6-dichloro-3,5-bis(thiocyanato)pyridine. These compounds are used in the preparation of 3,5-bis(alkylthio)pyridines, which have potential applications in various chemical syntheses (Chen & Flowers, 1980).

Vasodilators from Aminopyrimidine Oxides : Aminopyrimidine oxides, like 2,4-diamino-6-piperidinylpyrimidine 3-oxide, react with sulfur trioxide sources to yield heterocyclic O-sulfates. These compounds exhibit hypotensive properties and act as vasodilators, highlighting their potential in medical applications (Mccall et al., 1983).

Antimalarial Properties : The synthesis and antimalarial activity of various 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido-[3,2-d]pyrimidines have been explored. These compounds are synthesized from 2,6-dichloropyridine, indicating the role of 3,4-Diamino-2,6-dichloropyridine hydrochloride in developing antimalarial drugs (Colbry, Elslager & Werbel, 1984).

Potassium Channel Blocker : 3,4-Diaminopyridine, a related compound, has been identified as a potent potassium channel blocker. This finding is significant in the study of membrane ionic channels and has implications in neurobiology and pharmacology (Kirsch & Narahashi, 1978).

Anticancer, Anti-inflammatory, and Analgesic Activities : Heterocyclic compounds synthesized by reactions involving diamino derivatives like 3,4-Diaminopyridine have shown potential in anticancer, anti-inflammatory, and analgesic activities. This broadens the scope of its application in pharmaceutical research (Sondhi et al., 2001).

Poly(ether imide ester)s Synthesis : In polymer science, 3,4-Diamino-2,6-dichloropyridine hydrochloride has been used to synthesize novel thermally stable poly(ether imide ester)s, indicating its utility in developing advanced materials (Mehdipour‐Ataei & Amirshaghaghi, 2005).

特性

IUPAC Name |

2,6-dichloropyridine-3,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3.ClH/c6-3-1-2(8)4(9)5(7)10-3;/h1H,9H2,(H2,8,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIXRYPWWNMNRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700726 |

Source

|

| Record name | 2,6-Dichloropyridine-3,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89603-10-1 |

Source

|

| Record name | 2,6-Dichloropyridine-3,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

![N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine](/img/structure/B562528.png)

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)

![Zirconate(2-), bis[P,P-diisooctyl diphosphato(2-)-kappaO'',kappaO''''][2,2-dimethyl-1,3-propanediolato(2-)-kappaO,kappaO']-, dihydrogen, compd. with N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide (1:2)](/img/no-structure.png)

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)